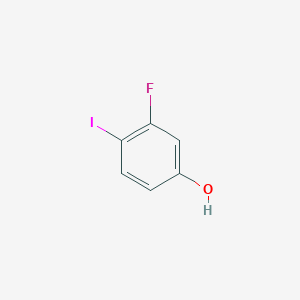

3-Fluoro-4-iodophenol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoro-4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FIO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQWLXZVUXRZFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564503 | |

| Record name | 3-Fluoro-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122927-84-8 | |

| Record name | 3-Fluoro-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 122927-84-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Fluoro-4-iodophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-fluoro-4-iodophenol, a valuable halogenated phenol derivative with applications in medicinal chemistry and organic synthesis. This document outlines a detailed synthetic protocol via the Sandmeyer reaction, starting from 4-amino-3-fluorophenol, and presents a summary of its key physical and spectral properties.

Introduction

This compound is an aromatic organic compound featuring a hydroxyl group, a fluorine atom, and an iodine atom substituted on a benzene ring. This unique combination of functional groups makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The presence of the fluorine and iodine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Sandmeyer reaction. This well-established reaction provides a reliable pathway for the conversion of an aromatic amine to an aryl iodide. The synthesis begins with the diazotization of 4-amino-3-fluorophenol, followed by the displacement of the diazonium group with iodide.

Synthesis of the Starting Material: 4-Amino-3-fluorophenol

A common route to the precursor, 4-amino-3-fluorophenol, involves the reduction of 3-fluoro-4-nitrophenol.[1]

Experimental Protocol: Reduction of 3-Fluoro-4-nitrophenol [1]

-

In a suitable reaction vessel, dissolve 3-fluoro-4-nitrophenol (20 g) in a mixture of ethanol (200 ml) and tetrahydrofuran (125 ml).[1]

-

To this solution, add 10% palladium on activated carbon (6.0 g).[1]

-

Stir the mixture under a hydrogen atmosphere at room temperature for 4.5 hours.[1]

-

Upon completion of the reaction, filter the mixture to remove the palladium catalyst, and wash the catalyst with ethanol.[1]

-

Concentrate the filtrate under reduced pressure to yield 4-amino-3-fluorophenol as a pale yellow solid. The reported yield for this step is quantitative (16.1 g, 100%).[1]

Sandmeyer Reaction: 4-Amino-3-fluorophenol to this compound

The following protocol is a general procedure for the diazotization of an aromatic amine followed by iodination, adapted for the specific synthesis of this compound.

Experimental Protocol: Diazotization and Iodination

-

Diazotization:

-

In a reaction vessel equipped with a stirrer and a thermometer, prepare a solution of 4-amino-3-fluorophenol in an aqueous acidic medium (e.g., a mixture of water and sulfuric acid or hydrochloric acid).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred amine solution, ensuring the temperature is maintained between 0-5 °C. The addition of sodium nitrite generates nitrous acid in situ, which reacts with the primary amine to form the diazonium salt.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

-

-

Iodination:

-

In a separate vessel, prepare a solution of potassium iodide (KI) in water.

-

Slowly and carefully add the freshly prepared cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will be evolved during this step.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for a specified period to ensure the complete replacement of the diazonium group with iodine.

-

-

Work-up and Purification:

-

Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

-

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques. While specific experimental data is not widely published, the expected characteristics are summarized below based on data for structurally similar compounds and general principles of spectroscopy.

Physical Properties

| Property | Value |

| Molecular Formula | C₆H₄FIO |

| Molecular Weight | 238.00 g/mol |

| Appearance | Expected to be a solid at room temperature.[1] |

| Purity (Commercial) | ≥96%[1] |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine and iodine atoms and the electron-donating effect of the hydroxyl group. The protons will exhibit coupling to each other (ortho, meta, and para couplings) and coupling to the fluorine atom.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display six distinct signals for the six carbon atoms of the aromatic ring. The chemical shifts will be influenced by the attached substituents. The carbon atom attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF), and other carbons will exhibit smaller two-, three-, and four-bond couplings (²JCF, ³JCF, and ⁴JCF).

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3200-3600 (broad) | O-H stretch (phenolic) |

| ~3000-3100 | Aromatic C-H stretch |

| ~1500-1600 | Aromatic C=C stretch |

| ~1200-1300 | C-O stretch (phenol) |

| ~1000-1100 | C-F stretch |

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak ([M]⁺) is expected at m/z 238. The fragmentation pattern will likely involve the loss of characteristic fragments such as CO, CHO, I, and HF.

Visualizations

Caption: Synthetic workflow for this compound via the Sandmeyer reaction.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-iodophenol is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring a fluorine atom and an iodine atom on the phenol ring, imparts specific electronic and steric properties that make it a valuable building block for the synthesis of complex organic molecules, including potent kinase inhibitors and other therapeutic agents.[1] The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of diverse molecular scaffolds.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is readily available from chemical suppliers, other specific experimental values such as pKa and solubility are not widely published and may require experimental determination.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 122927-84-8 | [3] |

| Molecular Formula | C₆H₄FIO | [1] |

| Molecular Weight | 238.00 g/mol | [4] |

| Physical Form | Solid | [4] |

| Boiling Point | 269.5 °C | [1] |

| Melting Point | Not available | |

| pKa | Not available | |

| Solubility | Not available |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of phenolic compounds like this compound.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. For a crystalline solid like this compound, a sharp melting point range is expected for a pure sample.

Methodology: Capillary Method [5]

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[5]

-

Apparatus: A calibrated melting point apparatus equipped with a heating block and a thermometer or a digital temperature sensor is used.

-

Heating: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.[6]

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has melted (the clear point) are recorded. This range represents the melting point of the substance.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7]

Methodology: Thiele Tube Method [7][8]

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the bath to circulate and heat the sample uniformly.

-

Observation: As the liquid heats up, a stream of bubbles will emerge from the capillary tube. The heating is then stopped. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[8][9]

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a phenol, it reflects the ease with which the hydroxyl proton is donated.

Methodology: Spectrophotometric Method [10][11][12]

-

Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) is also prepared.[11] Aliquots of the stock solution are added to each buffer solution to create a series of solutions with the same concentration of the phenol but varying pH.

-

Spectrophotometry: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range. The acidic (protonated) and basic (deprotonated) forms of the phenol will exhibit different absorption maxima.

-

Data Analysis: An isosbestic point, where the molar absorptivity of the acidic and basic forms are equal, is identified.[10] The absorbance at a wavelength where the two forms have significantly different absorbances is measured for each buffered solution.

-

Calculation: The ratio of the concentrations of the deprotonated to the protonated form is calculated from the absorbance data using the Beer-Lambert law. A plot of pH versus the logarithm of this ratio yields a straight line. The pKa is the pH at which the logarithm of the ratio is zero (i.e., when the concentrations of the protonated and deprotonated forms are equal).[12]

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology: Shake-Flask Method [13][14]

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as g/L or mol/L.

Role in Medicinal Chemistry: Synthetic Workflow

This compound is a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors. The iodine atom at the 4-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkynyl groups.[2][15][16] The workflow below illustrates a general synthetic strategy employing this compound.

Caption: Synthetic utility of this compound in drug discovery.

The diagram illustrates that this compound can undergo various transformations. Suzuki-Miyaura coupling with an aryl or heteroaryl boronic acid/ester yields a biaryl phenol derivative.[16] Alternatively, a Sonogashira coupling with a terminal alkyne introduces an alkynyl moiety.[15][17] The phenolic hydroxyl group can also be modified, for instance, through an etherification reaction. These diverse intermediates can then be further elaborated to synthesize a range of kinase inhibitors and other molecules with potential therapeutic applications.[2]

References

- 1. ThermoML:J. Chem. Thermodyn. 2017, 105, 50-57 [trc.nist.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 122927-84-8 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Frontiers | An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes [frontiersin.org]

- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 12. echemi.com [echemi.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. www1.udel.edu [www1.udel.edu]

- 15. benchchem.com [benchchem.com]

- 16. ocf.berkeley.edu [ocf.berkeley.edu]

- 17. Sonogashira Coupling [organic-chemistry.org]

Spectroscopic Analysis of 3-Fluoro-4-iodophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 3-Fluoro-4-iodophenol, a halogenated phenol derivative of interest in synthetic chemistry, medicinal chemistry, and materials science. This document outlines the expected outcomes from key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—offering a foundational understanding for researchers working with this and structurally related compounds. Detailed experimental protocols and data interpretation are provided to facilitate laboratory application.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 7.10 - 7.30 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 10.0 |

| H-5 | 6.80 - 6.95 | d | J(H,H) ≈ 8.5 |

| H-6 | 7.45 - 7.60 | d | J(H,F) ≈ 2.5 |

| -OH | 4.5 - 6.0 | br s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-OH) | 155 - 158 |

| C-2 | 118 - 122 |

| C-3 (C-F) | 160 - 164 (d, ¹J(C,F) ≈ 240-250 Hz) |

| C-4 (C-I) | 85 - 90 |

| C-5 | 130 - 135 |

| C-6 | 110 - 115 (d, ³J(C,F) ≈ 5-10 Hz) |

Table 3: Predicted IR Absorption Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H stretch (hydrogen-bonded) | 3200 - 3550 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aromatic C=C stretch | 1580 - 1610, 1450 - 1500 | Medium to Strong |

| C-O stretch | 1200 - 1260 | Strong |

| C-F stretch | 1100 - 1200 | Strong |

| C-I stretch | 500 - 600 | Medium |

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization)

| m/z | Proposed Fragment |

| 238 | [M]⁺ (Molecular Ion) |

| 111 | [M - I]⁺ |

| 210 | [M - CO]⁺ |

| 182 | [M - CO - HF]⁺ |

| 127 | [I]⁺ |

| 93 | [C₆H₄F]⁺ |

| 65 | [C₅H₅]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for phenolic compounds and may be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled single-pulse experiment

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2.0 s

-

Spectral Width: -10 to 220 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry a small amount of potassium bromide (KBr) powder in an oven to remove any moisture.

-

In an agate mortar, grind 1-2 mg of this compound with approximately 100-200 mg of the dry KBr powder until a fine, homogeneous mixture is obtained.

-

Transfer a portion of the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

Spectrometer: FT-IR spectrometer equipped with a DTGS detector.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64

-

Background: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

For GC-MS, use a suitable capillary column (e.g., HP-5ms) and a temperature program that allows for the elution of the compound.

-

Ionize the sample using a standard electron energy of 70 eV.

Data Acquisition:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Mass Range: m/z 40 - 400

-

Scan Speed: Dependant on the instrument and sample introduction method.

-

Ion Source Temperature: 200-250 °C

-

Interface Temperature (for GC-MS): 250-280 °C

Visualizations

Spectroscopic Analysis Workflow

The logical flow from sample preparation to data interpretation in the spectroscopic analysis of this compound is illustrated in the following diagram.

Predicted Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization conditions.

Theoretical and Computational Studies of 3-Fluoro-4-iodophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 3-Fluoro-4-iodophenol, a halogenated phenol with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental and computational data for this specific molecule, this guide synthesizes information from closely related analogs to present a predictive yet thorough analysis. The document covers physicochemical properties, proposed experimental protocols for synthesis and characterization, and theoretical studies including computational chemistry and potential biological activity. This guide is intended to serve as a valuable resource for researchers interested in the rational design and development of novel compounds based on the this compound scaffold.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological and chemical systems. While experimental data for this specific compound is scarce, the following table summarizes key properties, with some values estimated based on data from structurally similar halophenols.[1][2]

| Property | Value | Source/Method |

| Molecular Formula | C₆H₄FIO | Calculated |

| Molecular Weight | 238.00 g/mol | Calculated |

| IUPAC Name | This compound | --- |

| CAS Number | 122927-84-8 | --- |

| Appearance | Predicted: White to light brown solid | Analogy to other iodophenols |

| Melting Point (°C) | Predicted: 40-70 | Analogy to similar halophenols |

| Boiling Point (°C) | Predicted: >200 | Analogy to similar halophenols |

| pKa | Predicted: 8.5 - 9.5 | Analogy to fluorophenols and iodophenols[3] |

| LogP | Predicted: 2.5 - 3.5 | Analogy to halophenols |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the direct iodination of 3-fluorophenol. The hydroxyl group is an activating ortho-, para-director, and while the fluorine is deactivating, it also directs ortho- and para-. Given the steric hindrance at the 2-position and the electronic activation at the 4-position, iodination is expected to selectively occur at the position para to the hydroxyl group.

Reaction Scheme:

References

The Versatile Role of 3-Fluoro-4-iodophenol in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-iodophenol has emerged as a highly versatile and valuable building block in the field of organic chemistry, particularly in the synthesis of complex molecules for medicinal chemistry and materials science. Its unique trifunctional substitution pattern—a nucleophilic hydroxyl group, a strategically placed fluorine atom, and a reactive iodine atom—offers a powerful platform for a variety of chemical transformations. The interplay of the electronic effects of these substituents allows for regioselective reactions, making it an attractive starting material for the construction of diverse molecular scaffolds.

This technical guide provides an in-depth overview of the potential applications of this compound, focusing on key reactions and providing detailed experimental protocols for its use in cross-coupling reactions, etherification, and esterification. The information presented is intended to serve as a practical resource for researchers and scientists engaged in synthetic organic chemistry and drug discovery.

Core Applications and Reaction Chemistry

The reactivity of this compound is dictated by its three functional groups:

-

The Phenolic Hydroxyl Group: This group is a versatile handle for etherification and esterification reactions, allowing for the introduction of a wide range of substituents. It is a powerful activating group and is ortho, para-directing for electrophilic aromatic substitution.[1]

-

The Iodine Atom: The carbon-iodine bond is the most reactive site for transition metal-catalyzed cross-coupling reactions. The C-I bond is significantly weaker and more polarizable than the C-F bond, enabling the selective formation of new carbon-carbon and carbon-heteroatom bonds at the C-4 position.[1]

-

The Fluorine Atom: Located meta to the hydroxyl group, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I).[1] This influences the acidity of the phenol, modulates the electron density of the aromatic ring, and can impart desirable properties such as enhanced metabolic stability and binding affinity in pharmaceutical applications.

Data Presentation: A Survey of Key Transformations

Table 1: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 105 | 8.5 | ~78 (Illustrative) | [2] |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 55 | 3 | 85-95 (Illustrative) | [3] |

| Buchwald-Hartwig | Aniline | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | Toluene | 110 | 24 | 73-91 (Illustrative) | [4] |

Note: Yields are illustrative and based on reactions with analogous substrates. Actual yields with this compound may vary.

Table 2: Functionalization of the Hydroxyl Group

| Reaction Type | Reagent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Williamson Ether Synthesis | Benzyl bromide | K₂CO₃ | Acetone | Reflux | 4-6 | 85-95 (Illustrative) | [5][6] |

| Fischer Esterification | Acetic anhydride | H₂SO₄ (cat.) | Toluene | Reflux | 2 | ~95 (Illustrative) | [7] |

Note: Yields are illustrative and based on general procedures for phenols. Actual yields with this compound may vary.

Experimental Protocols

The following are detailed methodologies for key reactions involving this compound. These protocols are based on established procedures for similar substrates and can be adapted as a starting point for specific applications.

Suzuki-Miyaura Coupling: Synthesis of 3-Fluoro-4-phenylphenol

Reaction Scheme:

Methodology:

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

-

Seal the tube and heat the reaction mixture to 105 °C with stirring for 8.5 hours.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-fluoro-4-phenylphenol.

Sonogashira Coupling: Synthesis of 3-Fluoro-4-(phenylethynyl)phenol

Reaction Scheme:

Methodology:

-

To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with an inert atmosphere three times.

-

Add anhydrous tetrahydrofuran (THF) (5 mL) and triethylamine (Et₃N) (2.0 mmol, 2.0 equiv).

-

Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the stirred solution.

-

Heat the reaction mixture to 55 °C and stir for 3 hours.[3]

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired 3-fluoro-4-(phenylethynyl)phenol.

Buchwald-Hartwig Amination: Synthesis of 3-Fluoro-4-(phenylamino)phenol

Reaction Scheme:

Methodology:

-

In a glovebox, add nickel(II) acetylacetonate (Ni(acac)₂) (0.02 mmol, 2 mol%) and phenylboronic ester (1.3 mmol, 1.3 equiv) to an oven-dried Schlenk tube.

-

Add this compound (1.0 mmol, 1.0 equiv), aniline (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

-

Add anhydrous toluene (5 mL).

-

Seal the tube, remove from the glovebox, and heat the reaction mixture to 110 °C with stirring for 24 hours.[4]

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite.

-

Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography to obtain 3-fluoro-4-(phenylamino)phenol.

Williamson Ether Synthesis: Synthesis of 1-(Benzyloxy)-3-fluoro-4-iodobenzene

Methodology:

-

To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv) and anhydrous potassium carbonate (K₂CO₃) (1.5 mmol, 1.5 equiv).

-

Add acetone (10 mL) and stir the suspension at room temperature for 15 minutes.[5]

-

Add benzyl bromide (1.1 mmol, 1.1 equiv) dropwise to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.[6]

-

Monitor the reaction by TLC.

-

After cooling to room temperature, filter the solid and wash with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield 1-(benzyloxy)-3-fluoro-4-iodobenzene.

Fischer Esterification: Synthesis of 3-Fluoro-4-iodophenyl acetate

Methodology:

-

To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv) and toluene (5 mL).

-

Add acetic anhydride (1.5 mmol, 1.5 equiv).

-

Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (2-3 drops).

-

Heat the mixture to reflux for 2 hours.[7]

-

Monitor the reaction by TLC.

-

Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify by column chromatography to obtain 3-fluoro-4-iodophenyl acetate.

Signaling Pathways and Experimental Workflows

The derivatives of this compound are of significant interest in drug discovery, particularly in the development of kinase inhibitors. The strategic introduction of various substituents through the reactions described above allows for the synthesis of libraries of compounds that can be screened for biological activity.

General Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a typical workflow for the synthesis and screening of kinase inhibitors starting from this compound.

This workflow highlights the central role of this compound as a starting material. The initial cross-coupling reaction generates a diverse library of compounds, which are then subjected to biological screening to identify "hits." Subsequent structure-activity relationship (SAR) studies guide the optimization of these hits into potent and selective preclinical candidates.

Catalytic Cycles in Cross-Coupling Reactions

Understanding the mechanisms of the palladium-catalyzed cross-coupling reactions is crucial for optimizing reaction conditions. The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Catalytic Cycle

Sonogashira Catalytic Cycle

Buchwald-Hartwig Amination Catalytic Cycle

Conclusion

This compound is a powerful and versatile building block in organic synthesis with significant potential for the development of novel pharmaceuticals and materials. Its distinct functional groups allow for a range of selective transformations, most notably palladium-catalyzed cross-coupling reactions at the iodo-position and functionalization at the hydroxyl group. This guide has provided a comprehensive overview of these key applications, including detailed experimental protocols and mechanistic insights. By leveraging the unique reactivity of this trifunctionalized scaffold, researchers can efficiently construct complex molecular architectures and accelerate the discovery of new chemical entities with valuable properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. ocw.mit.edu [ocw.mit.edu]

A Technical Guide to 3-Fluoro-4-iodophenol and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern medicinal chemistry, the strategic incorporation of halogens into molecular scaffolds is a cornerstone of rational drug design. Among halogenated building blocks, 3-Fluoro-4-iodophenol stands out as a versatile and valuable intermediate. Its structure, featuring a phenol group, a meta-positioned fluorine atom, and a para-positioned iodine atom, provides a unique combination of reactivity and physicochemical properties. The judicious introduction of fluorine can enhance metabolic stability, binding affinity, and modulate pKa, while the iodo-substituent offers a highly reactive site for carbon-carbon and carbon-heteroatom bond formation, crucial for exploring structure-activity relationships (SAR).[1][2]

This technical guide provides a comprehensive review of this compound and its analogs, focusing on their synthesis, reactivity, and application as "privileged scaffolds" in the development of novel therapeutics, particularly kinase inhibitors.

Synthesis and Reactivity

The primary synthetic route to this compound involves the regioselective iodination of 3-fluorophenol. The hydroxyl group's strong ortho-, para-directing effect, combined with the deactivating but also ortho-, para-directing nature of the fluorine atom, facilitates iodination at the C4 position.

The true synthetic utility of this compound lies in the differential reactivity of its C-I bond. The carbon-iodine bond has a lower bond dissociation energy compared to carbon-bromine or carbon-chlorine bonds, making it significantly more reactive in palladium-catalyzed cross-coupling reactions.[3] This allows for chemoselective functionalization at the iodine position, enabling the rapid construction of complex molecular architectures. This scaffold is an excellent substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which are fundamental transformations in pharmaceutical synthesis.

Applications in Drug Discovery: A Privileged Scaffold

The 3-fluoro-4-hydroxyphenyl moiety is considered a privileged scaffold because it can serve as a foundation for ligands that bind to multiple biological targets with high affinity. Its utility is particularly prominent in the design of kinase inhibitors. Kinases are a major class of drug targets, especially in oncology, and their ATP-binding pocket often accommodates heterocyclic structures that can mimic the adenine core of ATP.[1]

The this compound scaffold allows for the strategic introduction of such heterocyclic systems via cross-coupling at the C4 position. The fluorine at C3 can form key interactions within the binding pocket and improve pharmacokinetic properties, while the phenolic hydroxyl can act as a hydrogen bond donor or a handle for further derivatization.

A notable analog, 3-fluoro-4-iodopyridine, is increasingly used for synthesizing potent and selective kinase inhibitors targeting Polo-like kinase 1 (PLK1), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[1] Similarly, derivatives of this compound are explored as inhibitors of Bruton's tyrosine kinase (BTK), a key player in B-cell malignancies.[4]

Quantitative Data on Synthesis and Biological Activity

The following tables summarize representative quantitative data for the synthesis and biological activity of compounds derived from or related to this compound.

Table 1: Representative Yields in Suzuki-Miyaura Cross-Coupling Reactions

| Starting Material | Coupling Partner (Boronic Acid) | Catalyst/Base System | Solvent | Yield (%) |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane | 60 |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane | 70 |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 3-Furylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane | 55 |

Data adapted from a study on a structurally related bromophenyl pyrimidine system to illustrate typical yields.[5]

Table 2: Biological Activity of Selected Halogenated Phenolic Derivatives

| Compound Class | Target / Organism | Cell Line | Activity Metric (IC₅₀) |

| Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane | Anticancer | Bel7402 | 8.7 µg/mL |

| Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane | Anticancer | HCT116 | 10.58 µg/mL |

| Phenylethanol bromophenol sulfate | Anticancer | A2780 | 9.4 µM |

| Dieckol (a phlorotannin) | Anticancer | A2780 | 77.3 µM |

| Quinazoline Derivative (6e) | Aurora A Kinase | MCF-7 | 168.78 µM |

This table presents data for various halogenated phenolic compounds to showcase the range of biological activities.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted for this compound from a procedure for the analogous 3-fluoro-4-iodopyridine.[1]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane and Water (4:1 mixture), degassed

Procedure:

-

To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the corresponding arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl phenol.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Materials:

-

Target kinase enzyme

-

Peptide substrate

-

ATP (Adenosine triphosphate)

-

Synthesized inhibitor compound (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well microplate

Procedure:

-

Prepare serial dilutions of the inhibitor compound in DMSO.

-

In the wells of a 384-well plate, add the assay buffer, the target kinase, and the inhibitor solution at various concentrations.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

-

Data from the reaction are plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration.

-

The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the data to a sigmoidal dose-response curve.

Visualizations: Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate key processes involving this compound in drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. WO2017103611A1 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: 3-Fluoro-4-iodophenol as a Versatile Building Block in Pharmaceutical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-Fluoro-4-iodophenol is a highly valuable building block in modern medicinal chemistry. Its unique trifunctional structure—a phenolic hydroxyl group, a fluorine atom, and an iodine atom—offers a powerful combination of properties for the synthesis of complex pharmaceutical agents. The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule, while the iodine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular scaffolds.[1][2] The phenolic hydroxyl group provides a site for etherification, esterification, or conversion to other functional groups.[3][4] These attributes make this compound a key intermediate in the synthesis of targeted therapies, particularly kinase inhibitors.

Core Synthetic Transformations and Protocols

The reactivity of the carbon-iodine bond in this compound makes it an ideal substrate for several cornerstone reactions in pharmaceutical synthesis. The following protocols outline general procedures for key transformations.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a crucial step in synthesizing aryl amines from aryl halides.[5][6] This reaction is particularly relevant for converting this compound derivatives into the corresponding anilines, which are common moieties in kinase inhibitors.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine the this compound derivative (1.0 eq), the desired amine (1.2 eq), and a base (e.g., Cesium Carbonate, 2.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the appropriate phosphine ligand (e.g., XPhos, 2-10 mol%).[7]

-

Solvent Addition: Add a suitable anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane).

-

Reaction: Heat the mixture to 80-110 °C and stir for 8-24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Caption: General experimental workflow for Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[8] For this compound, the carbon-iodine bond reacts selectively over other halogens like bromine or chlorine, allowing for precise, regioselective arylation.[8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Preparation: To a dry round-bottom flask, add the this compound derivative (1.0 eq), the desired arylboronic acid (1.2 eq), and a base (e.g., Potassium Carbonate, 2.0 eq).[1]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Catalyst Addition: Add the palladium catalyst (e.g., Palladium(II) acetate, 2 mol%) and a phosphine ligand (e.g., Triphenylphosphine, 4 mol%).[1]

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-Dioxane and water (e.g., 4:1 v/v).[1]

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.[1] Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is a powerful tool for introducing alkynyl moieties into a molecular structure, which is a common feature in various bioactive compounds.[10][11]

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve the this compound derivative (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) in a suitable solvent (e.g., THF or DMF).[9]

-

Base and Alkyne Addition: Add an amine base (e.g., Triethylamine, 2.0 eq) followed by the dropwise addition of the terminal alkyne (1.1 eq).[9]

-

Reaction: Stir the mixture at room temperature or heat to 50-70 °C for 2-8 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product using flash column chromatography.[9]

| Reaction Type | Catalyst System | Base | Solvent | Typical Temp. (°C) |

| Buchwald-Hartwig | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 80-110 |

| Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-100[1] |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF / DMF | 25-70[9] |

| Table 1. Summary of typical cross-coupling reaction conditions. |

Case Study: Synthesis of a Key Intermediate for Trametinib

Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2, key kinases in the RAS/RAF/MEK/ERK signaling pathway.[12] A crucial structural component of Trametinib is the N-(2-fluoro-4-iodophenyl) moiety, which is derived from this compound. A key intermediate in Trametinib synthesis is 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione.[13]

Protocol: Synthesis of the Trametinib Key Intermediate [13] This protocol describes the cyclization reaction between N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea and a crude pyridyltrione compound.

-

Preparation: In a reaction vessel, dissolve N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (91.4 mmol) in THF (420 mL). Cool the solution to 0 °C.

-

Base Addition: Add sodium ethoxide (228.5 mmol) in portions to the solution while maintaining the temperature at 0 °C.

-

Reactant Addition: Warm the mixture to room temperature. Add a solution of crude ethyl 1,5-dimethyl-2,4,6-pyridyltrione-3-carboxylate dissolved in THF (200 mL).

-

Reaction: Heat the reaction mixture to 60 °C and maintain for 8 hours.

-

Work-up: Cool the mixture to room temperature and adjust the pH to 2-3 with concentrated hydrochloric acid. Concentrate the mixture to obtain a viscous solid.

-

Extraction: Add dichloromethane (300 mL) and wash three times with water (50 mL each).

-

Purification: Dry the organic layer, concentrate, and recrystallize the residue from acetone to yield the final product.

| Reactant | Molar Amount (mmol) | Molar Ratio |

| N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea | 91.4 | 1.0 |

| Sodium Ethoxide | 228.5 | ~2.5 |

| Pyridyltrione carboxylate (crude) | (variable) | (used directly) |

| Table 2. Reactant quantities for Trametinib intermediate synthesis.[13] |

Biological Context and Visualization

The RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[14] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a hallmark of many cancers, including melanoma.[12][15] Trametinib, synthesized using a this compound derivative, inhibits MEK1/2, thereby blocking downstream signaling and inhibiting cancer cell growth.[16]

Caption: The RAS/RAF/MEK/ERK pathway and the point of inhibition by Trametinib.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. research.rug.nl [research.rug.nl]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

Application of 3-Fluoro-4-iodophenol in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-iodophenol is a versatile and highly functionalized building block in medicinal chemistry, particularly for the synthesis of targeted kinase inhibitors. Its unique substitution pattern offers several strategic advantages in drug design. The presence of an iodine atom allows for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl and heteroaryl moieties. The fluorine atom can enhance binding affinity to the target kinase and improve metabolic stability, crucial properties for developing effective drug candidates. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors targeting the RAS-RAF-MEK-ERK signaling pathway, a critical cascade in many cancers.

Target Signaling Pathway: RAS-RAF-MEK-ERK

The RAS-RAF-MEK-ERK pathway is a central signaling cascade that regulates essential cellular processes, including proliferation, differentiation, and survival.[1] Mutations in genes encoding proteins in this pathway, such as BRAF and RAS, are common in various cancers, including melanoma.[1] These mutations can lead to the constitutive activation of the pathway, resulting in uncontrolled cell growth and tumor progression.[1] Kinase inhibitors that target key components of this pathway, such as BRAF and MEK, have shown significant clinical efficacy.[2][3][4]

Key Synthetic Strategies

The primary synthetic routes for elaborating the this compound core involve leveraging its functional groups for sequential reactions. The hydroxyl group can be used for etherification, while the iodo group is ideal for cross-coupling reactions.

1. Williamson Ether Synthesis: The phenolic hydroxyl group can be deprotonated with a mild base and reacted with an appropriate electrophile to form an ether linkage. This is a common strategy to introduce side chains that can interact with the solvent-exposed region of the kinase.

2. Suzuki-Miyaura Coupling: The carbon-iodine bond is highly reactive towards palladium-catalyzed Suzuki-Miyaura coupling.[1][5][6] This reaction allows for the formation of a carbon-carbon bond with a wide variety of aryl or heteroaryl boronic acids or esters, which is crucial for constructing the core scaffold of many kinase inhibitors that mimic the adenine region of ATP.[1][5][6]

3. Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen bonds.[1] It can be used to couple the aryl iodide with various primary or secondary amines, a key step in the synthesis of diarylamine-based inhibitors.[1]

Experimental Protocols

The following protocols describe a hypothetical synthesis of a MEK inhibitor analogue, "MEKi-123," starting from this compound. This workflow illustrates a common strategy for building such inhibitors, drawing parallels to the synthesis of known MEK inhibitors like Trametinib.[7][8][9]

Step 1: Synthesis of Intermediate A (Glycidyl Ether derivative)

This step involves the etherification of the phenolic hydroxyl group of this compound.

-

Materials:

-

This compound (1.0 eq)

-

(R)-(-)-Glycidyl tosylate or a similar electrophile (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

-

Protocol:

-

To a solution of this compound in DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add (R)-(-)-Glycidyl tosylate dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield Intermediate A.

-

Step 2: Synthesis of Intermediate B (Amino Alcohol derivative)

This step involves the ring-opening of the epoxide in Intermediate A with an appropriate amine.

-

Materials:

-

Intermediate A (1.0 eq)

-

Desired amine (e.g., methylamine, 2.0 eq)

-

Ethanol (EtOH)

-

-

Protocol:

-

Dissolve Intermediate A in ethanol.

-

Add the amine to the solution.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure to obtain the crude Intermediate B, which may be used in the next step without further purification.

-

Step 3: Synthesis of Final Product (MEKi-123) via Suzuki Coupling

This final step introduces a key aryl or heteroaryl moiety through a Suzuki-Miyaura cross-coupling reaction.

-

Materials:

-

Intermediate B (1.0 eq)

-

Aryl or heteroaryl boronic acid (e.g., 2-aminopyrimidine-5-boronic acid pinacol ester, 1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., aqueous sodium carbonate solution, 2M, 3.0 eq)

-

Solvent (e.g., 1,4-Dioxane or Toluene/EtOH mixture)

-

-

Protocol:

-

In an oven-dried flask, combine Intermediate B, the boronic acid derivative, and the palladium catalyst.

-

Purge the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent and the aqueous base solution.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction's progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by preparative HPLC to obtain the final product, MEKi-123.

-

Data Presentation

The synthesized kinase inhibitors should be evaluated for their biological activity. A summary of hypothetical, yet representative, data for a series of inhibitors derived from this compound is presented below.

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Cell-based GI₅₀ (nM) |

| MEKi-123 | MEK1 | 15 | A375 (BRAF V600E) | 25 |

| MEKi-124 | MEK1 | 22 | HT-29 (BRAF V600E) | 40 |

| BRAFi-456 | BRAF V600E | 8 | A375 (BRAF V600E) | 12 |

| BRAFi-457 | BRAF V600E | 12 | SK-MEL-28 (BRAF V600E) | 20 |

IC₅₀: Half-maximal inhibitory concentration in biochemical assays. GI₅₀: Half-maximal growth inhibition in cellular assays.

Conclusion

This compound is a valuable starting material for the synthesis of potent and selective kinase inhibitors. The strategic positioning of the fluoro, iodo, and hydroxyl groups allows for a modular synthesis approach, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The protocols outlined here provide a framework for the rational design and synthesis of novel therapeutics targeting critical cancer-related signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of Type IV Inhibitors of BRAF Kinase that block dimerization and overcome paradoxical MEK/ERK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel and Potent Small Molecules against Melanoma Harboring BRAF Class I/II/III Mutants for Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

Synthetic Routes to Novel Heterocyclic Compounds Using 3-Fluoro-4-iodophenol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 3-Fluoro-4-iodophenol as a key starting material. The methodologies outlined herein leverage modern cross-coupling reactions to construct valuable heterocyclic scaffolds, such as benzofurans and indoles, which are of significant interest in medicinal chemistry and drug development.

Introduction

This compound is a versatile building block for organic synthesis. The presence of three distinct functional groups—a hydroxyl group, a fluorine atom, and an iodine atom—on the aromatic ring allows for a range of selective chemical transformations. The differential reactivity of the C-I and C-F bonds, along with the nucleophilicity of the hydroxyl group, enables the strategic construction of complex molecular architectures. This document focuses on the application of palladium- and copper-catalyzed cross-coupling reactions, including the Sonogashira, Buchwald-Hartwig, and Ullmann reactions, to synthesize fluorinated benzofurans and indoles.

Synthetic Pathways Overview

The synthesis of novel heterocyclic compounds from this compound can be achieved through several strategic pathways. Key among these are Sonogashira coupling followed by intramolecular cyclization for benzofuran synthesis, and Buchwald-Hartwig amination as a crucial step in the formation of indole precursors.

Caption: General synthetic strategies for novel heterocyclic compounds from this compound.

I. Synthesis of Fluorinated Benzofurans via Sonogashira Coupling and Intramolecular Cyclization

The synthesis of fluorinated benzofurans can be efficiently achieved through a two-step sequence involving a Sonogashira coupling of this compound with terminal alkynes, followed by an intramolecular cyclization of the resulting 3-fluoro-4-(alkynyl)phenol intermediate.

Experimental Workflow

Caption: Workflow for the synthesis of fluorinated benzofurans.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is adapted from established procedures for similar substrates and provides a general method for the Sonogashira coupling of this compound.[1][2]

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Nitrogen or Argon gas

-

Standard glassware for anhydrous reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).

-

Add the anhydrous solvent (e.g., THF, 5 mL per mmol of substrate) and the amine base (e.g., TEA, 2.0-3.0 eq.).

-

Degas the mixture by bubbling the inert gas through it for 10-15 minutes.

-

Add the terminal alkyne (1.1-1.5 eq.) dropwise to the stirred solution.

-

Stir the reaction at room temperature or heat to 40-65 °C, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove catalyst residues.

-

Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-fluoro-4-(alkynyl)phenol.

Data Presentation: Sonogashira Coupling of this compound Analogs

The following table summarizes representative yields for the Sonogashira coupling of a structurally similar compound, 4-bromo-3-iodophenol, which highlights the expected reactivity and potential yields for this compound.

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | THF | RT | 4 | 92 |

| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | DIPEA | DMF | 50 | 6 | 88 |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | TEA | THF | RT | 3 | 95 |

Data adapted from analogous reactions and serve as a predictive guide.

II. Synthesis of Fluorinated Indoles via Buchwald-Hartwig Amination

The synthesis of fluorinated indoles can be initiated by the formation of a key N-aryl-3-fluoro-4-aminophenol intermediate through a Buchwald-Hartwig amination of this compound. This intermediate can then undergo subsequent cyclization to form the indole ring.

Logical Relationship for Indole Synthesis

Caption: Logical steps for the synthesis of fluorinated indoles.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of aryl halides with primary amines.[3][4][5]

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, BINAP)

-

Base (e.g., Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Nitrogen or Argon gas

-

Standard glassware for anhydrous reactions

Procedure:

-

To an oven-dried Schlenk tube, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.0 eq.) under an inert atmosphere.

-

Add this compound (1.0 eq.) and the primary amine (1.1-1.5 eq.).

-

Add the anhydrous solvent and degas the mixture.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through Celite®.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Data Presentation: Buchwald-Hartwig Amination of Aryl Halides

The following table presents representative data for the Buchwald-Hartwig amination of various aryl halides, demonstrating the broad applicability of this reaction.

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromotoluene | Aniline | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | 95 |

| 2 | 3-Chloropyridine | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 88 |

| 3 | 4-Iodoanisole | Benzylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 90 | 92 |

Data are for illustrative purposes to show typical reaction conditions and yields.

III. Synthesis of Fluorinated Dibenzofurans via Ullmann Condensation

Fluorinated dibenzofurans can be synthesized through an Ullmann-type condensation reaction. This can involve the intramolecular cyclization of a diaryl ether formed from this compound.

Synthetic Approach

A potential route involves the initial formation of a diaryl ether by coupling this compound with another phenol, followed by an intramolecular cyclization to form the dibenzofuran core.

General Protocol: Ullmann Diaryl Ether Synthesis

This is a general protocol for the copper-catalyzed synthesis of diaryl ethers.[6][7]

Materials:

-

This compound

-

Another phenol derivative

-

Copper(I) iodide (CuI) or other copper catalyst

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

High-boiling solvent (e.g., DMF, pyridine)

-

Ligand (e.g., 1,10-phenanthroline, TMHD) (optional)

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq.), the other phenol (1.0-1.5 eq.), the copper catalyst (5-20 mol%), and the base (2.0 eq.).

-

Add the solvent and a ligand if required.

-

Heat the mixture to a high temperature (typically 120-200 °C) under an inert atmosphere.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture, dilute with a solvent, and filter.

-

Perform an aqueous work-up, extract the product, and purify by column chromatography or recrystallization.

Data Presentation: Ullmann Diaryl Ether Synthesis

The table below shows representative yields for Ullmann diaryl ether synthesis with various substrates.

| Entry | Aryl Halide | Phenol | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Iodobenzene | Phenol | CuI (10) | K₂CO₃ | Pyridine | 150 | 85 |

| 2 | 4-Bromonitrobenzene | p-Cresol | CuO (20) | K₃PO₄ | DMF | 140 | 90 |

| 3 | 2-Chlorotoluene | Guaiacol | CuI (15) / TMHD | Cs₂CO₃ | Dioxane | 110 | 78 |

Data are for illustrative purposes to show typical reaction conditions and yields.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a variety of novel heterocyclic compounds. The strategic application of modern cross-coupling reactions, such as the Sonogashira, Buchwald-Hartwig, and Ullmann reactions, provides efficient and modular routes to fluorinated benzofurans, indoles, and dibenzofurans. The protocols and data presented in these application notes offer a solid foundation for researchers and drug development professionals to explore the synthesis of new chemical entities with potential biological activity. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. research.rug.nl [research.rug.nl]

- 6. General, mild, and intermolecular Ullmann-type synthesis of diaryl and alkyl aryl ethers catalyzed by diol-copper(I) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. collaborate.princeton.edu [collaborate.princeton.edu]

Application Notes and Protocols: 3-Fluoro-4-iodophenol in the Development of Radiolabeled Imaging Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-iodophenol is a versatile precursor in the development of radiolabeled imaging agents for Positron Emission Tomography (PET). Its structure offers two key functionalities for radiolabeling: the iodine atom can be replaced with the positron-emitting radionuclide fluorine-18 ([¹⁸F]) via nucleophilic substitution, and the phenolic hydroxyl group allows for etherification to link the core structure to various targeting vectors. This dual reactivity makes it an attractive starting material for creating novel PET tracers for a range of biological targets, including enzymes and receptors implicated in cancer and neurological disorders.

This document provides detailed application notes and protocols for the conceptual development of a novel PET radiotracer, [¹⁸F]F-IodoTyr-TKI , a hypothetical imaging agent for a specific receptor tyrosine kinase (RTK) implicated in oncology. While this is a representative example, the methodologies described can be adapted for the development of other radiotracers using the this compound scaffold.

Application: Development of [¹⁸F]F-IodoTyr-TKI for Imaging Receptor Tyrosine Kinase (RTK) Expression

Receptor tyrosine kinases are crucial in cellular signaling pathways that regulate cell growth, differentiation, and metabolism.[1] Their aberrant expression is a hallmark of many cancers, making them prime targets for both therapy and diagnostic imaging.[1] PET imaging with a specific RTK-targeting radiotracer can provide a non-invasive assessment of receptor expression, which can aid in patient stratification for targeted therapies and in monitoring treatment response.[1]

Here, we describe the conceptual development of [¹⁸F]F-IodoTyr-TKI, a PET tracer designed to target a specific RTK. The tracer consists of a this compound core, where the iodine is replaced by [¹⁸F], and the phenolic oxygen is linked to a selective tyrosine kinase inhibitor (TKI) moiety.

Experimental Protocols

Synthesis of the Labeling Precursor

The synthesis of the precursor for radiolabeling involves coupling this compound with a suitable TKI derivative. For this hypothetical example, we will use a generic TKI moiety with a leaving group (e.g., a tosylate) on an alkyl chain for etherification.

Protocol 1: Synthesis of the Tosylated TKI-Linker Precursor

-

Materials: this compound, a generic TKI with a terminal alcohol, p-toluenesulfonyl chloride, triethylamine, dichloromethane (DCM).

-

Procedure: a. Dissolve the TKI-alcohol (1 mmol) in anhydrous DCM (20 mL). b. Add triethylamine (1.5 mmol) and cool the solution to 0 °C. c. Add p-toluenesulfonyl chloride (1.2 mmol) portion-wise and stir the reaction at room temperature for 12 hours. d. Monitor the reaction by thin-layer chromatography (TLC). e. Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography to obtain the tosylated TKI-linker.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of the [¹⁸F]-Labeling Precursor

-

Materials: this compound, the tosylated TKI-linker, potassium carbonate (K₂CO₃), acetonitrile (ACN).

-